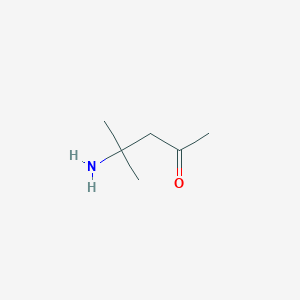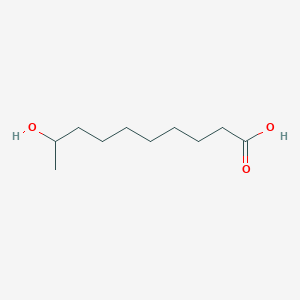
9-Hydroxydecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxydecanoic acid (9-HDA) is a fatty acid that is found in royal jelly, a secretion produced by honeybees. It is a unique compound that has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Biochemical Synthesis and Industrial Applications
9-Hydroxydecanoic acid and similar hydroxy fatty acids have been the focus of various studies due to their wide range of applications in food, chemical, and cosmetic industries. One study demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli, highlighting the potential for biotechnological production of hydroxy fatty acids for industrial applications (Kaprakkaden, Srivastava, & Bisaria, 2017).
Antimicrobial and Antioxidant Properties
Research on monohydroxy tetradecanoic acid isomers, which are structurally related to 9-hydroxydecanoic acid, revealed their potential as novel urease and elastase inhibitors, as well as antioxidants. These properties suggest applications in agriculture, pharmacy, and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
Role in Biological Systems
A study on hydroxy fatty acids from the royal jelly of honeybees, including 9-hydroxy-2E-decenoic acid (9-HDA), a derivative of 9-hydroxydecanoic acid, reveals its crucial role in maintaining caste systems in honeybee colonies. This research provides insight into the biological functions of hydroxy fatty acids in natural systems (Kodai, Nakatani, & Noda, 2011).
Potential in Cancer Research
The antiproliferative activity of 9-hydroxystearic acid, a compound structurally related to 9-hydroxydecanoic acid, against cancer cells has been explored. This research suggests the potential therapeutic applications of hydroxy fatty acids in treating cancer (Calonghi et al., 2019).
Impact on Cardiovascular Health
A study on hydroxyoctadecadienoic acids (HODEs), closely related to 9-hydroxydecanoic acid, reveals their significant role in macrophage differentiation and atherogenesis. Understanding the role of such hydroxy fatty acids could lead to new treatments for atherosclerotic disease (Vangaveti, Baune, & Kennedy, 2010).
Propiedades
Número CAS |
1422-27-1 |
|---|---|
Nombre del producto |
9-Hydroxydecanoic acid |
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
9-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
Clave InChI |
UOQXHXSPGSKEGI-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCC(=O)O)O |
SMILES canónico |
CC(CCCCCCCC(=O)O)O |
Otros números CAS |
1422-27-1 |
Sinónimos |
9-DL-Hydroxydecanoic Acid; 9-Hydroxydecanoic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



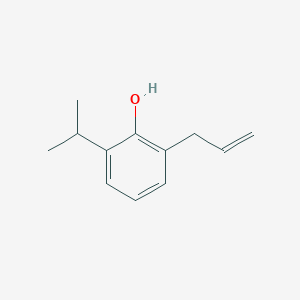


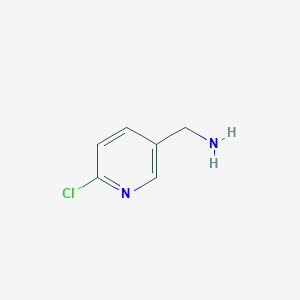
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
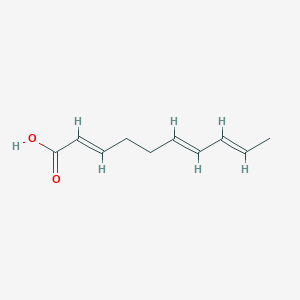
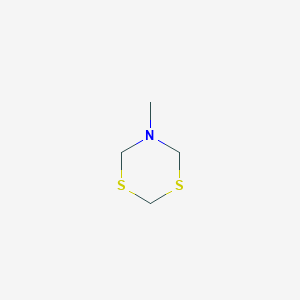
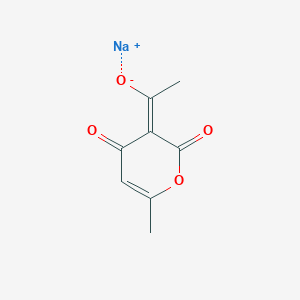
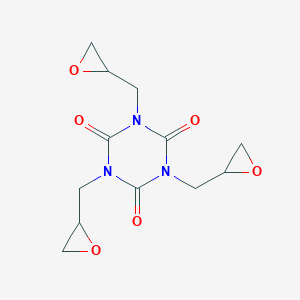
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)



